2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetic acid. This compound is uniquely identified by the Chemical Abstracts Service registry number 885274-23-7, which distinguishes it from closely related structural analogs within the piperazine derivative family. The molecular formula C₁₈H₂₃F₃N₂O₄ accurately represents the atomic composition, indicating the presence of eighteen carbon atoms, twenty-three hydrogen atoms, three fluorine atoms, two nitrogen atoms, and four oxygen atoms.
The molecular weight of 388.4 grams per mole positions this compound within the typical range for drug-like molecules, satisfying Lipinski's rule of five criteria for oral bioavailability. The compound's structural complexity arises from the integration of multiple pharmacophoric elements, including the piperazine heterocycle, the trifluoromethyl substituent, and the carboxylic acid functionality. The tert-butyloxycarbonyl protecting group attached to the piperazine nitrogen serves a crucial synthetic function, preventing unwanted side reactions during chemical transformations while maintaining the compound's stability under standard laboratory conditions. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences the compound's electronic properties and lipophilicity, characteristics that are highly valued in medicinal chemistry applications.
Table 1: Structural and Physical Properties of this compound
The structural identification of this compound requires careful consideration of its stereochemical aspects and conformational preferences. The central carbon atom bearing both the piperazine substituent and the trifluoromethyl-phenyl group represents a potential stereogenic center, though the current literature does not extensively address the stereochemical implications of this molecular architecture. The piperazine ring adopts a chair conformation similar to cyclohexane, with the tert-butyloxycarbonyl group preferentially occupying an equatorial position to minimize steric interactions. This conformational preference has significant implications for the compound's binding affinity to biological targets and its overall pharmacological profile.
Historical Context in Piperazine Derivative Research
The development of piperazine derivatives as pharmaceutical scaffolds traces its origins to the early recognition of piperazine's unique chemical properties and biological activities. Piperazine itself, originally named due to its chemical similarity with piperidine from the black pepper plant Piper nigrum, emerged as a significant structural motif in drug discovery during the mid-twentieth century. The systematic exploration of piperazine derivatives began with the understanding that the diazine heterocycle could serve as a versatile linker between pharmacophoric elements, enabling the construction of molecules with enhanced selectivity and potency. This historical perspective is crucial for understanding the contemporary significance of compounds like this compound, which represent sophisticated applications of decades of piperazine chemistry research.
The incorporation of trifluoromethyl groups into piperazine derivatives represents a more recent development in medicinal chemistry, driven by the recognition that fluorinated aromatic systems often exhibit superior metabolic stability and enhanced binding affinity to biological targets. Research published in The Journal of Organic Chemistry highlighted the diastereoselective synthesis of trifluoromethylated piperazines as building blocks for drug discovery, emphasizing the importance of stereochemical control in accessing these valuable intermediates. This methodology involves sophisticated synthetic approaches, including the use of Ruppert-Prakash reagent for introducing trifluoromethyl groups with high stereoselectivity, demonstrating the evolution of synthetic organic chemistry techniques in response to pharmaceutical needs.
The historical development of piperazine derivatives has been marked by several landmark discoveries in pharmacology. Many clinically successful drugs contain the piperazine motif, including prominent examples such as sildenafil citrate for erectile dysfunction, ciprofloxacin as an antibiotic, and ziprasidone as an antipsychotic agent. These success stories have motivated continued research into novel piperazine derivatives, with particular emphasis on compounds that combine traditional piperazine chemistry with modern synthetic innovations such as fluorination and protective group strategies. The compound under investigation represents a convergence of these historical developments, incorporating both the classical piperazine scaffold and contemporary fluorination techniques within a single molecular framework.
Recent advances in piperazine derivative research have focused on developing compounds with dual receptor affinities and enhanced selectivity profiles. Studies have demonstrated the synthesis of piperazine derivatives that exhibit significant binding affinity for both dopamine D2 and serotonin 5-hydroxytryptamine 1A receptors, representing potential therapeutic agents for neurological and psychiatric disorders. The strategic use of tert-butyloxycarbonyl-protected piperazines in these syntheses highlights the continuing importance of protective group chemistry in accessing complex pharmaceutical targets. These developments provide the broader scientific context within which this compound should be understood, as a representative example of contemporary approaches to drug design and synthesis.
Role of Boc-Protection in Piperazine Functionalization
The tert-butyloxycarbonyl protecting group, commonly referred to by its acronym in chemical literature, plays a fundamental role in the functionalization of piperazine derivatives, serving as a critical tool for selective chemical transformations. This acid-labile protecting group was developed to address the challenges associated with the nucleophilic nature of amine functionalities, which can interfere with subsequent synthetic operations. In the context of piperazine chemistry, the tert-butyloxycarbonyl group specifically protects one of the nitrogen atoms, allowing for selective functionalization of the remaining nitrogen while preventing unwanted side reactions such as dialkylation or polymerization. The strategic application of this protecting group in the synthesis of this compound exemplifies its utility in constructing complex molecular architectures with precise control over regiochemistry.
The mechanism of tert-butyloxycarbonyl protection involves the reaction of the amine substrate with di-tert-butyl dicarbonate, commonly known as Boc anhydride, under basic conditions. This reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the anhydride, followed by elimination of carbon dioxide and tert-butanol to form the stable carbamate linkage. The resulting protected amine exhibits significantly reduced nucleophilicity compared to the free amine, enabling subsequent chemical transformations that would otherwise be incompatible with the presence of unprotected nitrogen. In aqueous conditions, the protection can be accomplished using sodium hydroxide as a base, while in organic solvents, bases such as 4-dimethylaminopyridine are typically employed.
Table 2: Conditions for Tert-butyloxycarbonyl Protection and Deprotection
The deprotection of tert-butyloxycarbonyl groups represents an equally important aspect of synthetic strategy, typically accomplished under acidic conditions that promote protonation of the carbonyl oxygen and subsequent fragmentation to release the free amine. Trifluoroacetic acid in dichloromethane represents the most commonly employed deprotection protocol, offering rapid and efficient removal of the protecting group under mild conditions. Alternative deprotection methods include the use of hydrochloric acid in methanol or trimethylsilyl iodide followed by methanol treatment, providing flexibility in synthetic planning based on the compatibility requirements of other functional groups present in the molecule. The choice of deprotection conditions is particularly important in complex molecules like this compound, where the presence of additional acid-sensitive functionalities must be considered.
Recent developments in tert-butyloxycarbonyl chemistry have focused on expanding the scope of compatible reaction conditions and developing more efficient synthetic protocols. Research has demonstrated the successful application of tert-butyloxycarbonyl-protected piperazines in the synthesis of biologically active compounds, including piperazinyl amides derived from natural products and novel receptor-targeting molecules. The use of zinc oxide nanoparticles as catalysts for tert-butyloxycarbonyl protection reactions represents an innovative approach that combines traditional protective group chemistry with modern nanotechnology, offering advantages in terms of reaction efficiency and environmental sustainability. These advances underscore the continuing evolution of protective group strategies and their central importance in contemporary synthetic organic chemistry, particularly in the context of pharmaceutical research and development.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-6-4-5-7-13(12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIQZDBAVIZZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376106 | |
| Record name | 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-23-7 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-[2-(trifluoromethyl)phenyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure features a piperazine ring, which is commonly associated with various pharmacological effects, and the trifluoromethyl group, which enhances lipophilicity and biological activity.
- Molecular Formula : C18H23F3N2O4
- Molecular Weight : 388.4 g/mol
- CAS Number : 885274-23-7
Biological Activity Overview
Research indicates that compounds containing piperazine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been studied for its potential as an anticancer agent and its interactions with various biological targets.
1. Anticancer Activity
Recent studies have focused on the anticancer properties of this compound, demonstrating its efficacy against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induces apoptosis via p53 activation |
| U-937 (Leukemia) | 10.5 | Inhibition of topoisomerase II |
| HCT-116 (Colon) | 12.0 | Disruption of cell cycle progression |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has significant cytotoxic effects on these cancer cell lines.
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Flow cytometry assays revealed that the compound activates apoptotic pathways in cancer cells, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Topoisomerase Inhibition : The compound's interaction with topoisomerase II suggests that it may interfere with DNA replication and repair processes, leading to increased cell death in rapidly dividing cancer cells.
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis induction, with a notable increase in caspase-3 activity, indicating activation of the apoptotic pathway.
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results where this compound significantly reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule but differ in substituents, protecting groups, or aromatic ring modifications. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |
|---|---|---|---|---|
| 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid | 885274-23-7 | C₁₈H₂₃F₃N₂O₄ | 388.38 | 2-CF₃-phenyl, Boc-protected |
| 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid | 885272-99-1 | C₁₇H₂₃ClN₂O₄ | 354.80 | 3-Cl-phenyl, Boc-protected |
| 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid | 444892-80-2 | C₁₇H₂₃FN₂O₄ | 338.37 | 2-F-phenyl, Boc-protected |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₀H₂₀N₂O₄ | 352.39 | Fmoc-protected |
Substituent Effects on Reactivity and Physicochemical Properties
Trifluoromethyl (CF₃) vs. Chloro (Cl) vs. Fluoro (F): Electron-Withdrawing Effects: The CF₃ group (target compound) is more electron-withdrawing than Cl or F, increasing the acidity of the acetic acid group (pKa ~2.5–3.5) compared to Cl (pKa ~4) or F (pKa ~4.5) analogs . Synthetic Utility: The 2-CF₃ group may sterically hinder coupling reactions compared to smaller substituents like F or Cl .
Boc vs. Fmoc Protecting Groups:
- Boc (tert-butoxycarbonyl): Acid-labile (cleaved with TFA or HCl), ideal for orthogonal protection strategies in peptide synthesis .
- Fmoc (9-fluorenylmethoxycarbonyl): Base-labile (cleaved with piperidine), used in solid-phase peptide synthesis . The Fmoc analog (CAS 180576-05-0) is less stable under acidic conditions but offers compatibility with Boc in multi-step syntheses .
Crystallographic and Stability Data
- Crystallinity: The Boc-protected compounds (e.g., target and 3-Cl analog) are typically crystalline solids. The CF₃ group’s bulkiness may reduce melting points compared to Cl or F analogs, as seen in related trifluoromethyl-phenyl crystals .
- Hydrogen Bonding: The acetic acid moiety forms strong hydrogen bonds (O–H···O/N), as observed in crystal structures of similar piperazine derivatives . For example, highlights hydrogen bonding between the acetic acid group and trifluoroacetate counterions.
Preparation Methods
Synthesis of the Phenylacetic Acid Intermediate
The key starting material is 2-(trifluoromethyl)phenylacetic acid or its derivatives. While direct literature on this exact intermediate is limited, related trifluoromethyl-substituted phenylacetic acids are commonly prepared via:
- Halogen-metal exchange followed by carboxylation: Starting from 2-(trifluoromethyl)halobenzene, lithiation (e.g., with n-butyllithium) followed by CO2 quenching yields the phenylacetic acid derivative.
- Alkylation of trifluoromethyl-substituted benzyl halides: Reaction with cyanide or other nucleophiles followed by hydrolysis.
- Hydrolysis of esters or nitriles: Using alkali hydroxides or acids under controlled conditions.
A patent (CN104418727A) describes preparation methods for trifluorophenylacetic acids involving alkyl cyanoacetate intermediates and hydrolysis with alkali metal hydroxides such as sodium hydroxide or potassium hydroxide in solvents like N,N-dimethylformamide or acetonitrile, followed by acidification.
Coupling with 4-Boc-Piperazine
The introduction of the 4-Boc-piperazine group typically proceeds via:
- Nucleophilic substitution: The phenylacetic acid intermediate is converted into an activated derivative (e.g., acid chloride or ester), which then reacts with 4-Boc-piperazine to form the amide or substituted product.
- Direct amidation: Using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base and possibly catalytic amounts of DMAP (4-dimethylaminopyridine).
This step requires careful control of reaction conditions to preserve the Boc protecting group and avoid side reactions.
Protection and Deprotection Considerations
- The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions.
- Synthetic routes maintain the Boc protection until the final stages or until the compound is ready for further functionalization.
- Purification steps often involve crystallization or chromatographic techniques to remove impurities and confirm the Boc group’s integrity.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenylacetic acid synthesis | n-BuLi, CO2; or alkyl cyanoacetate hydrolysis | Anhydrous solvents, low temperature for lithiation |
| Activation of acid | Thionyl chloride or oxalyl chloride | Generates acid chloride intermediate |
| Coupling with 4-Boc-piperazine | 4-Boc-piperazine, coupling agents (EDCI/DCC), base | Room temperature to mild heating, inert atmosphere |
| Purification | Recrystallization, HPLC | Ensures ≥95% purity |
Research Findings and Data
- Sigma-Aldrich provides 2-(4-Boc-piperazino)-2-[4-(trifluoromethyl)phenyl]acetic acid with ≥95% purity by HPLC, indicating the feasibility of high-purity synthesis and commercial availability.
- The molecular formula is C18H23F3N2O4 with a molecular weight of 388.38 g/mol.
- The compound is a solid, stable under standard storage conditions, requiring handling with appropriate PPE (eye shields, gloves, N95 masks).
- The trifluoromethyl substitution at the phenyl ring significantly influences the compound’s reactivity and solubility, necessitating specific solvent choices such as DMF or acetonitrile for synthesis steps.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Purity |
|---|---|---|---|
| Phenylacetic acid intermediate synthesis | Halogen-metal exchange + CO2 quenching or hydrolysis of cyanoacetate | n-BuLi, CO2, NaOH/KOH, DMF, Acetonitrile | High yield phenylacetic acid derivative |
| Acid activation | Conversion to acid chloride or ester | SOCl2 or oxalyl chloride | Reactive intermediate for coupling |
| Coupling with 4-Boc-piperazine | Amidation via coupling agents | 4-Boc-piperazine, EDCI/DCC, base | Formation of target compound |
| Purification | Recrystallization, HPLC purification | Suitable solvents | ≥95% purity confirmed |
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid, considering Boc-protection and trifluoromethyl group stability?
- Methodology : Use a stepwise approach:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperazine moiety under mild alkaline conditions to prevent premature deprotection .
Trifluoromethylphenyl Acetic Acid Coupling : Employ coupling reagents like EDC/HOBt or DCC to conjugate the Boc-piperazino group with the trifluoromethylphenylacetic acid core .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, followed by recrystallization for final product purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid side reactions (e.g., Boc deprotection under acidic conditions) .
Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- Core Techniques :
- NMR Spectroscopy : Confirm Boc-group retention (δ ~1.4 ppm for tert-butyl protons) and trifluoromethyl signal (δ ~120-125 ppm in NMR) .
- LC-MS : Validate molecular weight ( expected ~433 g/mol) and detect impurities .
- FT-IR : Identify carbonyl stretches (Boc group: ~1680–1720 cm) and carboxylic acid O-H stretches (~2500–3300 cm) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in airtight, amber vials under inert gas (N or Ar) to prevent hydrolysis of the Boc group or oxidation of the trifluoromethyl moiety .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess sensitivity to heat, light, and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts (e.g., de-Boc intermediates or racemization) during synthesis?
- Optimization Steps :
Temperature Control : Maintain reactions below 25°C during Boc-protection steps to reduce thermal deprotection .
Catalyst Screening : Test Pd-based catalysts for coupling steps to enhance regioselectivity and reduce racemization .
Solvent Selection : Use anhydrous DMF or THF to suppress acid-catalyzed side reactions .
- Validation : Use DOE (Design of Experiments) to evaluate interactions between temperature, solvent, and catalyst .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Approach :
Assay Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) with positive/negative controls .
Epimer Analysis : Separate potential diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) to assess stereochemical impacts on activity .
Computational Modeling : Perform molecular docking (AutoDock Vina) to evaluate binding affinity variations across stereoisomers .
Q. What degradation pathways are critical for this compound, and how can they be mitigated in long-term studies?
- Pathways :
- Boc Deprotection : Hydrolysis under acidic/neutral conditions, yielding free piperazine derivatives .
- Trifluoromethyl Oxidation : Radical-mediated degradation in the presence of light or oxidizers .
Q. How can retrosynthetic analysis tools (e.g., AI-driven platforms) expedite route design for derivatives of this compound?
- Tool Application :
Database Mining : Leverage REAXYS and Pistachio databases to identify feasible precursors (e.g., trifluoromethylphenyl boronic acids) .
One-Step Synthesis Prediction : Use BKMS_METABOLIC or Reaxys Biocatalysis models to prioritize routes with minimal steps .
Feasibility Scoring : Rank routes by atom economy, yield, and scalability using heuristic algorithms .
Methodological Tables
Table 1 : Common Impurities and Detection Methods
Table 2 : Key Stability Parameters
| Condition | Degradation Pathway | Half-Life (Days) | Reference |
|---|---|---|---|
| 40°C/75% RH | Hydrolysis (Boc Loss) | 7–10 | |
| UV Light (254 nm) | Trifluoromethyl Oxidation | 3–5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
